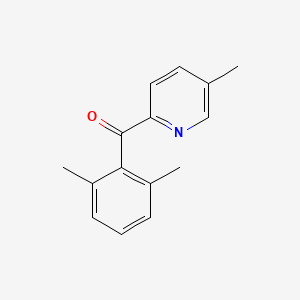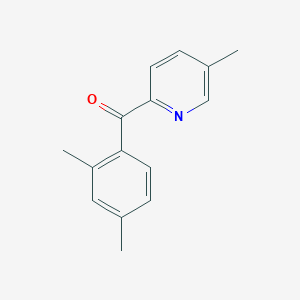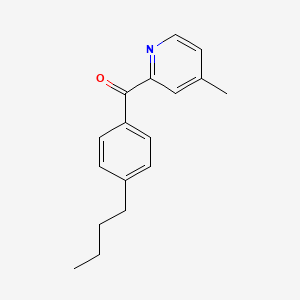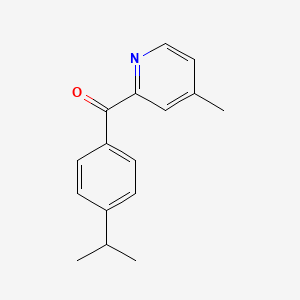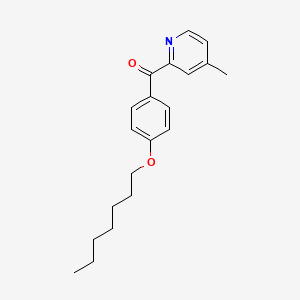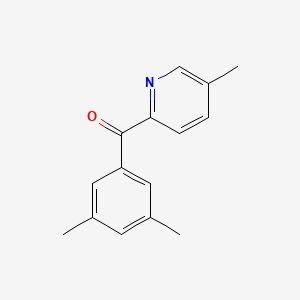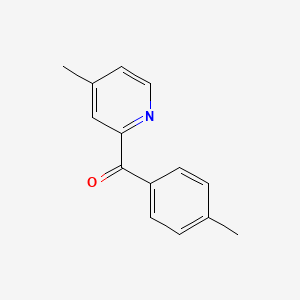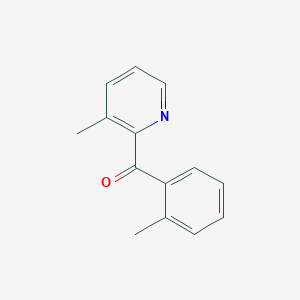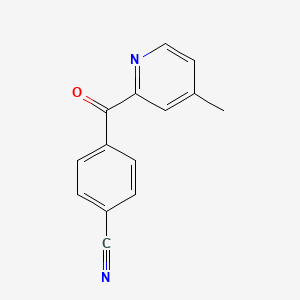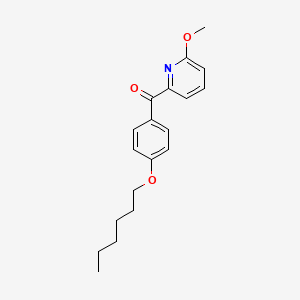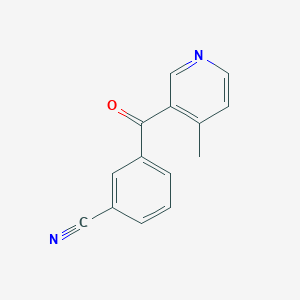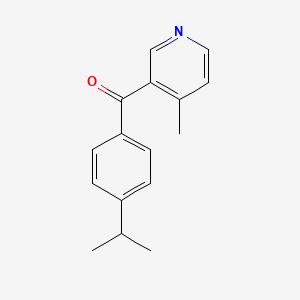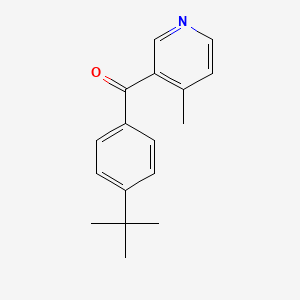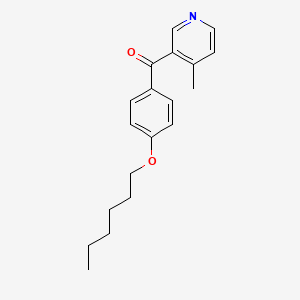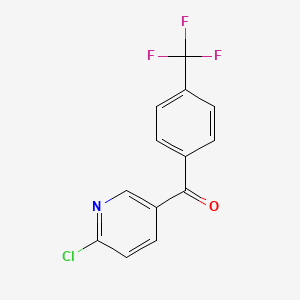
2-Chloro-5-(4-trifluoromethylbenzoyl)pyridine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, which include 2-Chloro-5-(4-trifluoromethylbenzoyl)pyridine, is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-(4-trifluoromethylbenzoyl)pyridine consists of a pyridine ring with a trifluoromethyl group and a benzoyl group attached. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-5-(4-trifluoromethylbenzoyl)pyridine include a molecular weight of 285.649 g/mol, a density of 1.4±0.1 g/cm3, and a boiling point of 368.2±42.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
-
Agrochemical Industry
- Summary of Application : TFMP derivatives are widely used in the agrochemical industry for the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .
- Methods of Application : The specific methods of application can vary depending on the specific agrochemical product and the type of crop being treated. Typically, these agrochemicals are applied to crops in a diluted form, either sprayed directly onto the plants or applied to the soil .
- Results or Outcomes : The use of TFMP derivatives in agrochemicals has resulted in effective pest control, leading to healthier crops and increased yields .
-
Pharmaceutical Industry
- Summary of Application : Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Methods of Application : The methods of application depend on the specific pharmaceutical product. Some may be administered orally, while others may be administered intravenously .
- Results or Outcomes : The pharmaceutical products containing TFMP derivatives have shown promising results in treating various medical conditions .
-
Veterinary Medicine
- Summary of Application : TFMP derivatives are also used in the veterinary industry . Two veterinary products containing the TFMP moiety have been granted market approval .
- Methods of Application : The methods of application depend on the specific veterinary product. Some may be administered orally, while others may be administered intravenously .
- Results or Outcomes : The veterinary products containing TFMP derivatives have shown promising results in treating various medical conditions in animals .
-
Manufacturing of Crop-Protection Products
- Summary of Application : 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF), a derivative of TFMP, is used in the production of several crop-protection products .
- Methods of Application : The specific methods of application can vary depending on the specific crop-protection product and the type of crop being treated .
- Results or Outcomes : The use of 2,3,5-DCTF in crop-protection products has resulted in effective pest control, leading to healthier crops and increased yields .
-
Functional Materials
- Summary of Application : Many recent advances in the functional materials field have been made possible by the development of organic compounds containing fluorine . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
- Methods of Application : The specific methods of application can vary depending on the specific functional material and its intended use .
- Results or Outcomes : The use of TFMP derivatives in functional materials has resulted in the development of materials with unique properties .
-
Pesticide Development
- Summary of Application : With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .
- Methods of Application : The specific methods of application can vary depending on the specific pesticide and its intended use .
- Results or Outcomes : The use of TFMP derivatives in pesticide development has resulted in the creation of effective pesticides that not only protect crops but also help control disease-carrying pests .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(6-chloropyridin-3-yl)-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO/c14-11-6-3-9(7-18-11)12(19)8-1-4-10(5-2-8)13(15,16)17/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORTVOKOCCHFHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CN=C(C=C2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-trifluoromethylbenzoyl)pyridine | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

